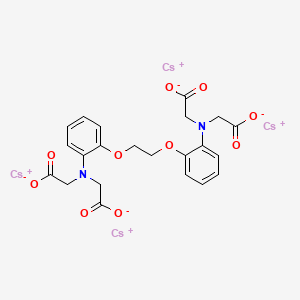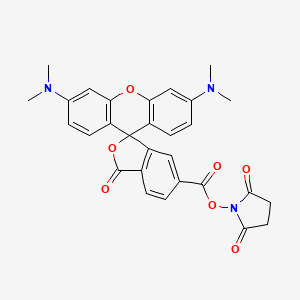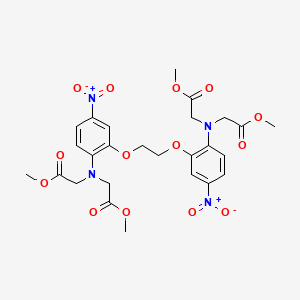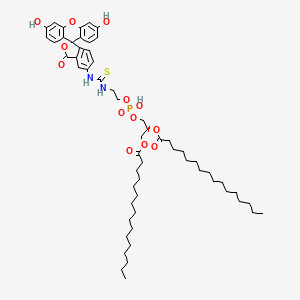
Sulthiame-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulthiame-d4 is the deuterium labeled Sultiame . Sultiame is a carbonic anhydrase inhibitor, widely used as an antiepileptic agent . It corresponds chemically to 4 (1, 1-diozothiazinan-2-yl)benzenesulfonamide .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Chemical Reactions Analysis
Sulthiame-d4 is the deuterium labeled Sultiame . Sultiame is a carbonic anhydrase inhibitor, widely used as an antiepileptic agent .Physical And Chemical Properties Analysis
Sulthiame-d4 has a molecular formula of C10H10D4N2O4S2 and a molecular weight of 294.38 .Aplicaciones Científicas De Investigación
Treatment of Epilepsy
Sulthiame-d4: is primarily used in the treatment of benign focal epilepsies of childhood . It acts as a carbonic anhydrase inhibitor, which may be useful as an adjunct therapy in a variety of other refractory epilepsies . This application is significant due to the need for effective treatments in pediatric neurology and the potential to improve the quality of life for affected children.
Obstructive Sleep Apnea Therapy
A randomized placebo-controlled parallel-group trial has evaluated the safety and efficacy of Sulthiame-d4 in moderate to severe obstructive sleep apnea (OSA) patients not tolerating positive airway pressure . The study found that Sulthiame-d4 provided a safe pharmacological therapy in OSA, with one of the strongest effect sizes reported in a randomized, controlled study . This highlights its potential as a novel treatment option for OSA.
Pharmacokinetic Research
The pharmacokinetic characteristics of Sulthiame-d4 are a subject of interest in scientific research. Studies have described its pharmacokinetics and highlighted the interaction effects of concomitant antiseizure medications on Sulthiame-d4 in terms of its pharmacokinetics and pharmacodynamics . This research is crucial for understanding how the drug is processed in the body and for optimizing dosing regimens.
Carbonic Anhydrase Inhibition
As a carbonic anhydrase inhibitor, Sulthiame-d4 has applications in exploring the mechanisms of action of this class of drugs. Research into carbonic anhydrase inhibition can lead to the development of new therapeutic strategies for conditions where this enzymatic activity plays a role .
Neuropharmacology
Sulthiame-d4: is involved in neuropharmacological research due to its effects on the central nervous system. Its role in modulating neuronal activity makes it a valuable tool for studying neurological disorders and developing new neuropharmaceuticals .
Drug Interaction Studies
Understanding the interactions between Sulthiame-d4 and other drugs is essential for safe and effective clinical use. Research in this area can provide insights into potential synergistic or antagonistic effects when Sulthiame-d4 is used in combination with other medications .
Mecanismo De Acción
- Sulthiame primarily targets carbonic anhydrase 2 (CA2) . CA2 is an enzyme involved in catalyzing the reversible hydration of carbon dioxide to bicarbonate ions. It plays a crucial role in maintaining acid-base balance and regulating pH in various tissues, including the brain.
Target of Action
Pharmacokinetics
Safety and Hazards
Sulthiame-d4 is a controlled product and may require documentation to meet relevant regulations . A phase II dose guiding trial evaluated the safety and efficacy of sulthiame (a CA inhibitor, STM) after four weeks with STM 200 mg, 400 mg or placebo in OSA patients not tolerating positive airway pressure . The treatment was well tolerated, although paresthesia was reported by some patients .
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sulthiame-d4 can be achieved by introducing deuterium atoms at specific positions of the Sulthiame molecule. This can be accomplished by using deuterated reagents in key steps of the synthesis pathway.", "Starting Materials": [ "Sulthiame", "Deuterated reagents (e.g. deuterated acetic acid, deuterated methanol)" ], "Reaction": [ "The synthesis of Sulthiame-d4 can be achieved through the following steps:", "Step 1: Protection of the primary amine group of Sulthiame by reaction with a suitable protecting group such as Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).", "Step 2: Deuterium incorporation at specific positions of the Sulthiame molecule by using deuterated reagents in key steps of the synthesis pathway. For example, deuterated acetic acid can be used in the acylation step to introduce deuterium at the carbonyl position.", "Step 3: Deprotection of the amine group to generate Sulthiame-d4.", "Step 4: Purification and characterization of the final product." ] } | |
Número CAS |
1795021-05-4 |
Nombre del producto |
Sulthiame-d4 |
Fórmula molecular |
C10H14N2O4S2 |
Peso molecular |
294.376 |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-(1,1-dioxothiazinan-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H14N2O4S2/c11-18(15,16)10-5-3-9(4-6-10)12-7-1-2-8-17(12,13)14/h3-6H,1-2,7-8H2,(H2,11,15,16)/i3D,4D,5D,6D |
Clave InChI |
HMHVCUVYZFYAJI-LNFUJOGGSA-N |
SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)N |
Sinónimos |
4-(Tetrahydro-1,1-dioxido-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4; 4-(Tetrahydro-2H-1,2-thiazin-2-yl)benzenesulfonamide-d4 S,S-Dioxide; 2-(p-Sulfamoylphenyl)-tetrahydro-2H-1,2-thiazine-d4 1,1-Dioxide; Bayer A 168-d4; Conadil-d4; Contravul-d4; Elisa |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![4-Chloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B586920.png)
![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)



